7-Benzyl-O-esculetin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Benzyl-O-esculetin is a naturally occurring compound belonging to the coumarin family. It has gained significant attention due to its potential benefits in various scientific fields, ranging from medicine to material sciences. This compound is a derivative of esculetin, which is known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-O-esculetin typically involves the benzylation of esculetin. The benzylation process involves the reaction of esculetin with benzyl bromide in the presence of a base such as potassium carbonate under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

化学反应分析

Types of Reactions: 7-Benzyl-O-esculetin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

科学研究应用

Pharmaceutical Applications

-

Antiviral Activity

- 7-Benzyl-O-esculetin has been identified as a lead compound for developing antiviral drugs, particularly targeting hepatitis B virus (HBV) and other viral infections. Studies indicate that derivatives of esculetin exhibit significant anti-HBV activity, with modifications at the 7 position enhancing this effect .

- Antitumor Properties

- Antioxidant Activity

- Neuroprotective Effects

- Anti-inflammatory Effects

Biochemical Research Applications

- Organic Synthesis

- Metabolite Studies

Comparative Analysis with Other Coumarins

To illustrate the unique attributes of this compound compared to other coumarins, the following table summarizes key differences:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Esculetin | Parent compound; lacks benzyl group | Exhibits antiviral activity but less potent than derivatives |

| 6-Hydroxycoumarin | Hydroxy group at C-6 | Primarily studied for antioxidant properties |

| 7-Hydroxycoumarin | Hydroxy group at C-7; no benzyl substituent | Similar antiviral properties but less solubility |

| 4-Methylesculetin | Methyl group at C-4 | Enhanced lipophilicity; studied for anti-inflammatory effects |

The presence of the benzyl group in this compound distinguishes it from these compounds by potentially enhancing solubility and modifying biological activity, making it particularly promising for pharmaceutical applications.

作用机制

The mechanism of action of 7-Benzyl-O-esculetin involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals produced during oxidative stress, thereby protecting cells from damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Anticancer Activity: this compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

相似化合物的比较

Esculetin (6,7-dihydroxycoumarin): The parent compound of 7-Benzyl-O-esculetin, known for its antioxidant and anti-inflammatory properties.

Esculin (6,7-dihydroxycoumarin-6-glucoside): A natural glucoside of esculetin, commonly found in plants.

Fraxin (6,7-dihydroxycoumarin-8-glucoside): Another glucoside derivative with similar pharmacological activities.

Uniqueness: this compound is unique due to the presence of the benzyl group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in certain applications .

生物活性

7-Benzyl-O-esculetin is a derivative of esculetin, a natural coumarin compound known for its diverse pharmacological activities. This article explores the biological activities of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and hepatoprotective properties, alongside relevant case studies and research findings.

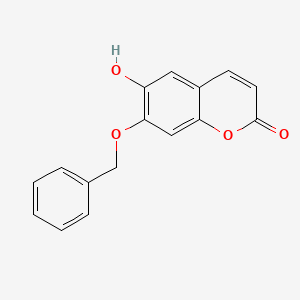

Chemical Structure

This compound can be structurally represented as follows:

This compound retains the core structure of esculetin while incorporating a benzyl group, which may enhance its biological activity compared to the parent compound.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound inhibits the proliferation of cancer cells by disrupting cell cycle progression and inducing G1 phase arrest. This is associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) .

- Mechanistic Insights : The compound has been identified as a potential inhibitor of the Wnt/β-catenin signaling pathway, which is crucial in many cancers. By binding to β-catenin, this compound prevents its interaction with TCF/LEF transcription factors, thereby inhibiting tumor growth .

2. Anti-inflammatory Effects

This compound possesses notable anti-inflammatory properties:

- Reduction of Inflammatory Markers : The compound has been shown to decrease levels of nitric oxide (NO) and prostaglandins in inflammatory models, which contributes to its efficacy in reducing inflammation .

- Mechanisms : It inhibits the expression of matrix metalloproteinases (MMPs) and adhesion molecules, thereby limiting leukocyte adhesion and migration to inflamed tissues .

3. Antioxidant Activity

The antioxidant capacity of this compound is significant:

- Scavenging Free Radicals : The compound demonstrates a strong ability to scavenge free radicals, reducing oxidative stress in various biological systems .

- Protective Effects : In vitro studies indicate that it protects cells from oxidative damage by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

4. Hepatoprotective Properties

The hepatoprotective effects of this compound have been documented:

- Liver Injury Models : Studies involving animal models subjected to hepatotoxic agents (e.g., carbon tetrachloride) showed that treatment with this compound significantly reduced liver enzyme levels (ALT and AST), indicating protection against liver damage .

Case Studies

属性

IUPAC Name |

6-hydroxy-7-phenylmethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-13-8-12-6-7-16(18)20-14(12)9-15(13)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMATZIOKUNXOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C=CC(=O)OC3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。